2-Propyl-2H-indazol-6-amine
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Overview
Description
2-Propyl-2H-indazol-6-amine is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-2H-indazol-6-amine can be achieved through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst- and solvent-free conditions . Another method includes the Cu(OAc)2-catalyzed formation of N–N bonds in DMSO under an oxygen atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Propyl-2H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
2-Propyl-2H-indazol-6-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propyl-2H-indazol-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating various biochemical pathways. This inhibition can lead to therapeutic effects, such as reduced inflammation or inhibited cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Propyl-2H-indazol-6-amine include other indazole derivatives, such as:
- 1H-indazole
- 2H-indazole
- 3-amino-1H-indazole-1-carboxamides
- 2-azidobenzaldehydes
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the 2-position and amine group at the 6-position contribute to its unique reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C10H13N3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-propylindazol-6-amine |
InChI |
InChI=1S/C10H13N3/c1-2-5-13-7-8-3-4-9(11)6-10(8)12-13/h3-4,6-7H,2,5,11H2,1H3 |
InChI Key |
OPODUNYBIDYGNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C2C=CC(=CC2=N1)N |
Origin of Product |
United States |
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